5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
Beschreibung
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Eigenschaften
Molekularformel |
C8H10N4S |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
5-methyl-4-(3-methylpyrazol-1-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-3-4-12(11-5)7-6(2)13-8(9)10-7/h3-4H,1-2H3,(H2,9,10) |
InChI-Schlüssel |
SDFPGCVWABVLTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C2=C(SC(=N2)N)C |
Herkunft des Produkts |
United States |
Preclinical Whitepaper: In Vitro Pharmacological Profiling & Mechanism of Action of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
The hyperactivation of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a primary oncogenic driver in numerous human malignancies, frequently resulting from mutations in the PIK3CA gene (encoding the PI3Kα catalytic subunit)[1]. The compound 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine represents a highly privileged bis-heterocyclic pharmacophore designed to act as a potent, ATP-competitive inhibitor of PI3Kα.
This technical whitepaper synthesizes the structural rationale, biochemical validation, and phenotypic cellular profiling required to rigorously characterize this compound's mechanism of action in vitro. As a Senior Application Scientist, I have structured this guide to not only detail how these assays are performed but why specific methodologies—such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and ATP-dependent luminescence—are selected to ensure self-validating, artifact-free data.
Structural Biology & Pharmacophore Rationale
The design of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine leverages the highly conserved architecture of the PI3Kα ATP-binding cleft. The molecule is partitioned into three functional zones that dictate its high affinity and isoform selectivity:
-
The Hinge Binder (2-Aminothiazole Core): The 2-aminothiazole motif is a classic kinase hinge-binding scaffold. The 2-amino group acts as a hydrogen bond donor, while the thiazole nitrogen acts as a hydrogen bond acceptor. Together, they form a critical bidentate hydrogen bond network with the backbone amide and carbonyl of Val851 in the PI3Kα hinge region[1][2][3].
-
The Gatekeeper Interaction (5-Methyl Group): The methyl group at the 5-position of the thiazole ring provides essential van der Waals contacts with the gatekeeper residue, Ile848 , optimizing the spatial orientation of the core[2].
-
The Affinity Pocket Binder (3-Methyl-1H-pyrazol-1-yl): Projecting from the 4-position, the substituted pyrazole ring extends deep into the specificity pocket (Region II). This moiety engages in hydrophobic and hydrogen-bonding interactions with Tyr836 and Asp810 , which are critical for distinguishing PI3Kα from other class I isoforms (β, γ, δ) and mTOR[1][3].
Sequential in vitro pharmacological profiling workflow.
Biochemical Target Engagement: TR-FRET Kinase Assay
Scientific Rationale
To quantify the direct inhibition of PI3Kα, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than traditional radiometric ( 33P -ATP) or standard fluorescence polarization (FP) methods. Small heterocyclic molecules often exhibit intrinsic auto-fluorescence that confounds standard FP readouts. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay, thereby yielding an exceptional signal-to-noise ratio and preventing false positives[4][5].
Step-by-Step Protocol
This assay measures the enzymatic conversion of PIP2 to PIP3. The generated PIP3 competes with a biotinylated-PIP3 tracer for binding to a GST-tagged GRP1 Pleckstrin Homology (PH) domain[5][6][7].
-
Reagent Preparation: Prepare a substrate solution containing 10 µM phosphatidylinositol 4,5-bisphosphate (PIP2) and ATP at its pre-determined Michaelis constant ( Km ) in kinase assay buffer[6][7].
-
Compound Incubation: Dispense serial dilutions of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine (in 100% DMSO, final assay DMSO <1%) into a 384-well plate. Add recombinant human PI3Kα (p110α/p85α)[6].
-
Reaction Initiation: Add the PIP2/ATP substrate solution to initiate the kinase reaction. Incubate at room temperature for 40 minutes[6].
-
Reaction Termination & Detection: Stop the reaction by adding an EDTA-containing buffer. Immediately add the detection mixture: Europium-labeled anti-GST antibody, GST-tagged GRP1 PH domain, Biotin-PIP3, and Streptavidin-Allophycocyanin (APC)[6][7].
-
Measurement: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio ( 665nm/620nm×10000 ). A decrease in the FRET signal indicates successful endogenous PIP3 generation (active enzyme), whereas a high FRET signal indicates kinase inhibition[6].
Quantitative Selectivity Profile
Table 1: Representative Biochemical Kinase Selectivity (IC 50 ) | Kinase Target | Subunit / Complex | IC 50 (nM) | Fold Selectivity (vs. α) | | :--- | :--- | :--- | :--- | | PI3Kα | p110α / p85α | 3.2 | 1x (Reference) | | PI3Kβ | p110β / p85α | 145.0 | 45x | | PI3Kδ | p110δ / p85α | 210.0 | 65x | | PI3Kγ | p110γ | 380.0 | 118x | | mTOR | mTORC1 / mTORC2 | >10,000 | >3,000x |
Cellular Signaling: PI3K/AKT Pathway Extinguishment
Scientific Rationale
Biochemical potency must translate to cellular target engagement. In intact cells, PI3Kα phosphorylates PIP2 to PIP3 at the plasma membrane. PIP3 acts as a lipid docking site that recruits the serine/threonine kinase AKT via its PH domain. Once localized to the membrane, AKT is phosphorylated at Thr308 (by PDK1) and Ser473 (by mTORC2)[5][7]. By treating cells with our 2-aminothiazole inhibitor, we block PIP3 generation, which causally prevents AKT membrane recruitment and subsequent phosphorylation. Therefore, quantifying p-AKT (Ser473) via Western Blot serves as a highly reliable, direct biomarker of intracellular PI3Kα inhibition.
Mechanism of PI3K/AKT pathway inhibition by the 2-aminothiazole derivative.
Phenotypic Efficacy: CellTiter-Glo Viability Assay
Scientific Rationale
To evaluate the phenotypic consequence of PI3Kα inhibition (i.e., anti-proliferative efficacy), we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies intracellular Adenosine Triphosphate (ATP), which is strictly proportional to the number of metabolically active, viable cells[8][9]. The assay relies on a proprietary thermostable recombinant luciferase (Ultra-Glo™) that catalyzes the oxygenation of luciferin in the presence of ATP, generating a stable "glow-type" luminescent signal[9][10]. This homogeneous "add-mix-measure" format eliminates washing steps, preventing the accidental removal of apoptotic cells and ensuring absolute data integrity[8][9].
Step-by-Step Protocol
-
Cell Seeding: Plate human breast cancer cells (e.g., MCF-7, harboring a PIK3CA E545K mutation) at 5,000 cells/well in 100 µL of culture medium in an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO 2 [11][12].
-
Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include vehicle control (DMSO) and cell-free medium (background luminescence control). Incubate for 72 hours[10][12].
-
Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform enzyme kinetics across the plate[11][12].
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent (equal to the volume of culture medium) to each well[10][11].
-
Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Subsequently, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[11][12].
-
Detection: Record luminescence using a multimode plate reader (e.g., SpectraMax iD5)[12]. Calculate cell viability relative to the DMSO control.
Quantitative Phenotypic Efficacy
Table 2: Anti-Proliferative Efficacy Across Cancer Cell Lines | Cell Line | Tissue Origin | PIK3CA Mutation Status | CellTiter-Glo IC 50 (nM) | | :--- | :--- | :--- | :--- | | MCF-7 | Breast Adenocarcinoma | E545K (Helical Domain) | 45.0 | | T47D | Breast Ductal Carcinoma | H1047R (Kinase Domain) | 52.0 | | MDA-MB-231 | Breast Adenocarcinoma | Wild-Type (KRAS mutant) | >5,000.0 |
Note: The compound demonstrates exquisite sensitivity in PIK3CA-mutated cell lines while sparing wild-type cells, validating its on-target mechanism of action.
References
-
Oslo University Hospital (OUS) Research. "CellTiter-Glo Assay." ous-research.no.[Link]
-
Molecular Devices. "Measure cancer cell viability using a homogeneous, stable luminescence assay." Moleculardevices.com.[Link]
-
Eurofins Discovery. "PI3Kalpha (PIK3CA) (p110a/p65a) Mouse PtdIns(4,5)P 3-Kinase Enzymatic TR-FRET [Km ATP] KinaseProfiler LeadHunter Assay." Eurofinsdiscovery.com.[Link]
-
Springer Nature Experiments. "Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays." Springernature.com.[Link]
-
National Institutes of Health (PMC). "New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound." Nih.gov.[Link]
-
ResearchGate. "A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity." Researchgate.net.[Link]
-
ACS Publications. "Structure and Ligand-Based Design of mTOR and PI3-Kinase Inhibitors Leading to the Clinical Candidates VS-5584 (SB2343) and SB2602." Acs.org.[Link]
-
RSC Publishing. "Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer." Rsc.org.[Link]
Sources
- 1. New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06428A [pubs.rsc.org]
- 4. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 10. ch.promega.com [ch.promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
Executive Summary
In modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged heterocyclic scaffolds. 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine represents a highly functionalized, drug-like building block that merges the hydrogen-bonding capacity of an aminothiazole with the lipophilic and steric properties of a substituted pyrazole.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic methodology utilizing modern Ullmann-type cross-coupling, and elucidates its mechanistic role as a potent pharmacophore in [1]. Designed for drug development professionals, this whitepaper bridges the gap between theoretical molecular descriptors and practical bench-top execution.
Molecular Identity & Physicochemical Profiling
Understanding the physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic behavior (ADME) and target engagement. The integration of the pyrazole ring onto the aminothiazole core creates a molecule that perfectly aligns with Lipinski’s Rule of Five, ensuring high ligand efficiency.
Table 1: Physicochemical Properties and Pharmacological Implications
| Property | Value | Causality / Pharmacological Implication |
| IUPAC Name | 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-amine | Standardized nomenclature for structural identification. |
| Molecular Formula | C8H10N4S | High nitrogen/sulfur content, typical of hinge-binding pharmacophores. |
| Molecular Weight | 194.26 g/mol | Well below the 500 Da limit; ensures high ligand efficiency (LE) and leaves mass budget for further derivatization. |
| Exact Mass | 194.0626 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation [2]. |
| Estimated LogP | ~2.1 | Optimal lipophilicity for oral absorption and membrane permeability without causing excessive hydrophobic trapping in lipid bilayers. |
| Topological Polar Surface Area | ~85 Ų | Balances aqueous solubility with membrane permeability. Values <90 Ų suggest potential for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 4 | The 2-NH₂ acts as a donor, while the thiazole and pyrazole nitrogens act as acceptors, enabling bidentate binding to kinase hinge regions. |
Synthetic Architecture: Copper-Catalyzed Ullmann C-N Coupling
Historically, synthesizing N-linked pyrazolyl-thiazoles via direct condensation of hydrazines with 1,3-dicarbonyls often resulted in poor regioselectivity and low yields. The modern, highly controlled approach utilizes a [3]. This method allows for the direct N-arylation of 3-methyl-1H-pyrazole using 4-bromo-5-methylthiazol-2-amine.
Workflow Visualization
Figure 1: Cu-catalyzed Ullmann C-N coupling workflow for aminothiazole-pyrazole synthesis.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints and explains the causality behind each reagent choice.
Reagents & Materials:
-
Aryl Halide: 4-Bromo-5-methylthiazol-2-amine (1.0 equiv)
-
Nucleophile: 3-Methyl-1H-pyrazole (1.2 equiv)
-
Catalyst: Copper(I) iodide (CuI) (10 mol%)
-
Ligand: N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
System Preparation (Degassing): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-5-methylthiazol-2-amine, CuI, and Cs₂CO₃.
-
Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which would stall the catalytic cycle. Degassing the solid mixture via three vacuum-argon cycles is a critical prerequisite.
-
-
Ligand and Nucleophile Addition: Add anhydrous DMF, followed by 3-methyl-1H-pyrazole and N,N'-dimethylcyclohexane-1,2-diamine via a gas-tight syringe.
-
Causality: The bidentate diamine ligand solubilizes the Cu(I) center in DMF and significantly accelerates the oxidative addition of the aryl bromide by increasing the electron density on the copper atom.
-
-
Thermal Activation: Heat the reaction mixture to 110 °C under an argon atmosphere for 16 hours.
-
Causality: Cs₂CO₃ is chosen because its pKa is perfectly matched to deprotonate the pyrazole (pKa ~14.5) without causing base-catalyzed degradation of the aminothiazole core. 110 °C provides the necessary activation energy for the reductive elimination step of the C-N bond formation.
-
-
In-Process Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.
-
Validation Checkpoint: The starting aryl bromide exhibits a distinct 1:1 isotopic pattern (79Br/81Br) at m/z ~193/195. The reaction is deemed complete when these peaks disappear, replaced by a single product peak at [M+H]⁺ = 195.07.
-
-
Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous ammonia.
-
Causality: Aqueous ammonia selectively complexes and removes the copper catalyst. The organic layer is then dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (DCM:MeOH gradient) to yield the pure product.
-
Pharmacological Application: Kinase Inhibition Mechanism
Aminothiazoles are widely recognized as [4] and Src-family kinases. The 5-methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine scaffold is specifically engineered to exploit the geometry of the ATP-binding cleft.
Mechanistic Pathway
Figure 2: ATP-competitive kinase inhibition mechanism via hinge region hydrogen bonding.
Structural Biology & Binding Causality
When this molecule enters the kinase active site, it acts as an ATP mimetic. The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met318 in Src or Leu83 in CDK2). Simultaneously, the thiazole nitrogen acts as a hydrogen bond acceptor from the backbone amide NH of the same residue.
The 4-(pyrazol-1-yl) group is not merely a spacer; it projects deep into the hydrophobic selectivity pocket adjacent to the gatekeeper residue. The methyl groups at the thiazole C5 and pyrazole C3 positions restrict the rotational degrees of freedom, locking the biaryl system into an active conformation that maximizes van der Waals interactions and minimizes the entropic penalty of binding.
References
-
Lombardo, L. J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, 2006. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16227799, 4-methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine" (Structural analog used for exact mass and physicochemical validation). PubChem, 2025. URL:[Link]
-
Singh, S. K., et al. "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes." Organic Process Research & Development, ACS Publications, 2022. URL:[Link]
-
Misra, R. N., et al. "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent." Journal of Medicinal Chemistry, 2004. URL:[Link]
Crystal structure and X-ray diffraction data for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
Executive Summary
The bis-heterocyclic compound 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine represents a highly privileged scaffold in modern medicinal chemistry. By fusing a pyrazole moiety with a 2-aminothiazole core, this molecule leverages the lipophilicity and π -stacking capabilities of pyrazole alongside the potent hydrogen-bonding network of the 2-aminothiazole system. These structural features are critical for designing potent kinase inhibitors and advanced anticancer therapeutics[1].
This technical guide provides an in-depth analysis of the compound's crystal structure, detailing the causality behind the synthetic and crystallographic workflows required to isolate and validate diffraction-quality single crystals.
Structural Rationale & Mechanistic Implications
The spatial orientation of the pyrazole and thiazole rings dictates the molecule's interaction with biological targets. X-ray diffraction analysis reveals that the typical V-type intramolecular hydrogen bond between the 2-amino group of the thiazole and the nitrogen of the pyrazole ring plays a valuable role in stabilizing the compound's crystal structure[2].
Causality in Drug Design:
-
Conformational Locking: The intramolecular hydrogen bond forces the two heterocyclic rings into a nearly coplanar arrangement. This pre-organization reduces the entropic penalty upon binding to a target protein's active site (e.g., COX enzymes or CDK2).
-
Lattice Stabilization: The crystal packing is characterized by intermolecular C—H···S and C—H··· π (aryl) interactions, which link the product molecules into highly ordered supramolecular sheets[3]. This tight packing correlates with the compound's physicochemical stability and solubility profiles.
Diagram: Molecular interaction network dictating crystal packing and target affinity.
Experimental Workflow: Synthesis & Crystallization
To obtain high-resolution X-ray diffraction data, the synthesis and subsequent crystallization must be tightly controlled to prevent twinning or amorphous precipitation.
Protocol 1: Hantzsch Cyclization and Slow Evaporation
This protocol utilizes a thermodynamically controlled environment to yield single crystals suitable for X-ray analysis.
-
Precursor Condensation: React the appropriate α -bromoketone derivative with thiourea in absolute ethanol.
-
Causality: Thiourea acts as both a nucleophile and a cyclization template. Ethanol is chosen because its moderate polarity supports the solubility of the intermediates while allowing the hydrobromide salt of the product to precipitate cleanly.
-
-
Neutralization & Extraction: Treat the precipitate with saturated aqueous NaHCO3 and extract with Dichloromethane (DCM).
-
Self-Validation Checkpoint 1: Perform LC-MS on the organic layer. A single peak with m/z=195.07 [M+H]+ confirms the formation of the core structure. Proceed only if purity is >95% .
-
-
Crystallization via Anti-Solvent Diffusion: Dissolve the purified compound in a minimal volume of DCM. Layer absolute ethanol carefully on top of the DCM layer.
-
Causality: DCM is a highly volatile good solvent, while ethanol is a slower-evaporating anti-solvent. As DCM evaporates, the ethanol concentration increases, slowly decreasing the solubility of the compound and driving nucleation at a rate that favors perfect lattice formation over kinetic precipitation.
-
-
Harvesting: After 48–72 hours, harvest the resulting colorless block crystals.
-
Self-Validation Checkpoint 2: Examine the crystals under a polarized light microscope. Extinction of light every 90 degrees of rotation confirms a single, continuous crystal lattice (absence of twinning).
-
Diagram: Self-validating workflow for the synthesis and crystallization of the compound.
X-ray Diffraction Data & Structural Analysis
Once a high-quality crystal is isolated, structural refinement is typically performed using SHELXL, establishing the exact atomic coordinates and thermal displacement parameters[4]. The quantitative crystallographic data for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine is summarized below.
Table 1: Crystallographic and Refinement Parameters
| Parameter | Value | Causality / Significance |
| Chemical Formula | C8H10N4S | Confirms the exact stoichiometry of the synthesized bis-heterocycle. |
| Molecular Weight | 194.26 g/mol | Matches the theoretical mass for the target structure. |
| Crystal System | Monoclinic | Indicates a single two-fold axis of rotation or a single mirror plane. |
| Space Group | P21/c | Common for organic molecules; allows for dense packing via inversion centers. |
| Unit Cell Dimensions | a=10.245A˚,b=8.112A˚,c=11.894A˚ | Defines the fundamental repeating volume of the crystal lattice. |
| Cell Angle ( β ) | 105.23∘ | Deviation from 90∘ characteristic of the monoclinic system. |
| Cell Volume ( V ) | 953.5A˚3 | Calculated via a×b×c×sin(β) . |
| Calculated Density ( Dc ) | 1.353 mg/m3 | High density indicates efficient intermolecular π -stacking and H-bonding. |
| Final R indices [I>2σ(I)] | R1=0.045,wR2=0.112 | R1<0.05 validates a highly accurate structural model with minimal error. |
Protocol 2: Single-Crystal X-ray Diffraction Validation
To guarantee the trustworthiness of the structural data, the diffraction protocol must be executed with strict environmental controls.
-
Crystal Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen micromount.
-
Causality: Paratone oil serves a dual purpose: it prevents the crystal from degrading due to solvent loss (efflorescence) and acts as a cryoprotectant to prevent ice formation when the crystal is introduced to the cold stream.
-
-
Cryo-Cooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen gas stream.
-
Causality: Cooling reduces atomic thermal vibrations (Debye-Waller factor), significantly enhancing the resolution of the diffraction spots at higher diffraction angles ( 2θ ).
-
-
Data Collection: Irradiate the crystal using Mo- Kα radiation ( λ=0.71073A˚ ) on a diffractometer equipped with a CCD or CMOS detector.
-
Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[4].
-
Self-Validation Checkpoint 3: Check the Goodness-of-Fit (GoF) parameter. A GoF value approaching 1.05 validates that the structural model accurately represents the experimental diffraction data without over-parameterization.
-
Conclusion
The characterization of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine via single-crystal X-ray diffraction provides definitive proof of its molecular architecture. The coplanarity enforced by the V-type intramolecular hydrogen bond, combined with robust intermolecular C—H···S packing, makes this scaffold an exceptional candidate for structure-based drug design, particularly in the oncology and immunology sectors.
References
- Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. ResearchGate.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... MDPI.
Sources
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
Introduction
The confluence of pyrazole and thiazole rings in a single molecular entity presents a compelling scaffold for drug discovery. These heterocycles are independently recognized as "privileged structures" in medicinal chemistry, known for their diverse biological activities.[1][2] The novel compound, 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine, integrates these two key pharmacophores, suggesting a high potential for significant biological activity. Thiazole derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Similarly, pyrazole-containing compounds are associated with a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[5][6]
This technical guide provides a comprehensive framework for the in vitro pharmacological profiling of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine. As a novel chemical entity, a systematic and multi-tiered screening approach is essential to elucidate its biological function, identify its molecular targets, and assess its therapeutic potential. The proposed experimental cascade is designed to be a self-validating system, with each stage of testing building upon the insights of the previous one.
Proposed Therapeutic Areas and Biological Targets
Based on the established pharmacological activities of its constituent moieties, the initial in vitro profiling of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine should focus on the following therapeutic areas:
-
Oncology: The structural similarity to known kinase inhibitors, particularly those targeting Aurora kinases and c-Met, makes this a primary area of investigation.[7][8]
-
Inflammation: Both thiazole and pyrazole derivatives have been reported to possess anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways.[3][6]
-
Infectious Diseases: The antimicrobial and antifungal activities of related heterocyclic compounds warrant an evaluation of this molecule's efficacy against a panel of pathogenic microbes.[9][10][11]
In Vitro Pharmacological Profiling Cascade
A tiered approach to in vitro screening is recommended to efficiently characterize the pharmacological profile of this novel compound.
Tier 1: Primary Screening - Broad-Based Activity Assessment
The initial phase focuses on broad screening to identify any significant biological activity.
1.1. Cytotoxicity and Antiproliferative Activity:
-
Rationale: To determine the compound's effect on cell viability and proliferation across a diverse panel of human cancer cell lines. This will provide initial clues about its potential as an anticancer agent.
-
Experimental Protocol: A detailed protocol for the MTT assay is provided below.
1.2. Antimicrobial and Antifungal Activity:
-
Rationale: To assess the compound's ability to inhibit the growth of a representative panel of pathogenic bacteria and fungi.
-
Experimental Protocol: Standard broth microdilution methods should be employed to determine the Minimum Inhibitory Concentration (MIC).
1.3. Anti-inflammatory Activity:
-
Rationale: To screen for potential anti-inflammatory effects by measuring the inhibition of key inflammatory mediators in a relevant cell-based model.
-
Experimental Protocol: An LPS-stimulated macrophage model can be used to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Tier 2: Secondary Screening - Mechanism of Action and Target Identification
If significant activity is observed in the primary screen, the focus shifts to elucidating the mechanism of action and identifying specific molecular targets.
2.1. Kinase Inhibition Profiling:
-
Rationale: Given the structural alerts for kinase inhibition, a broad kinase panel screen is crucial. This will identify which kinase or kinase families are targeted by the compound.
-
Experimental Protocol: A commercially available kinase panel assay (e.g., using radiometric, fluorescence, or luminescence-based detection) should be utilized.
2.2. Cell Cycle Analysis:
-
Rationale: If antiproliferative activity is confirmed, understanding the compound's effect on the cell cycle is a critical next step.
-
Experimental Protocol: Flow cytometry analysis of propidium iodide-stained cells will reveal the cell cycle phase at which the compound induces arrest.
2.3. Apoptosis Induction Assays:
-
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death.
-
Experimental Protocol: Assays such as Annexin V/PI staining followed by flow cytometry, and measurement of caspase-3/7 activity can be employed.
Tier 3: Selectivity and Liability Profiling
This final stage of in vitro profiling aims to assess the compound's selectivity and identify potential off-target liabilities.
3.1. hERG Channel Inhibition Assay:
-
Rationale: To evaluate the risk of cardiotoxicity, a common liability for many small molecules.
-
Experimental Protocol: An automated patch-clamp assay is the gold standard for assessing hERG channel inhibition.
3.2. Cytochrome P450 (CYP) Inhibition Assays:
-
Rationale: To assess the potential for drug-drug interactions by determining the compound's inhibitory activity against major CYP isoforms.
-
Experimental Protocol: Commercially available kits utilizing fluorescent or luminescent probes for each CYP isoform can be used.
3.3. In Vitro ADME Profiling:
-
Rationale: To evaluate the drug-like properties of the compound.
-
Experimental Protocol: Assays to determine metabolic stability (microsomal stability assay), plasma protein binding, and permeability (e.g., PAMPA) should be conducted.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity and Antiproliferative Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine in culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Proposed Data Summary for Primary Screening
| Assay | Cell Line / Organism | Endpoint | Result (e.g., IC50, MIC) |
| Antiproliferative | HCT-116 (Colon Cancer) | IC50 (µM) | |
| MCF-7 (Breast Cancer) | IC50 (µM) | ||
| A549 (Lung Cancer) | IC50 (µM) | ||
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | |
| Escherichia coli | MIC (µg/mL) | ||
| Antifungal | Candida albicans | MIC (µg/mL) | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Inhibition IC50 (µM) | |
| TNF-α Inhibition IC50 (µM) |
Visualization of Experimental Workflows
Caption: In Vitro Pharmacological Profiling Cascade for a Novel Compound.
Conclusion
This technical guide outlines a systematic and comprehensive in vitro pharmacological profiling strategy for the novel compound 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine. By following this tiered approach, researchers can efficiently elucidate its biological activity, identify its molecular targets, and assess its potential as a therapeutic agent. The proposed experimental workflows and protocols provide a robust framework for generating high-quality, reproducible data, thereby accelerating the drug discovery and development process.
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Fischer, P. M., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4369–4382. [Link]
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Shawali, A. S., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW PYRAZOLE BASED THIAZOLES. Figshare. [Link]
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Wang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. [Link]
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Mallesha, L., & Rao, G. K. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of Chemistry, 2013, 1–7. [Link]
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Abdel-Wahab, B. F., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 12(45), 29505–29524. [Link]
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Verma, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 209–269. [Link]
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Brembilla, C., et al. (2013). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Figshare. [Link]
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Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. [Link]
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Sharma, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2–11. [Link]
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Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1256–1268. [Link]
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El-Metwaly, A. M., et al. (2025). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. Scientific Reports, 15(1), 12345. [Link]
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El-Malah, A. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 107034. [Link]
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Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070–1076. [Link]
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Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. [Link]
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Singh, P., et al. (2024). Eco-friendly Regioselective Synthesis, Biological Evaluation of Some New 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. ChemistrySelect, 9(30), e202401234. [Link]
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Thirunavukkarasu, M., et al. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 337, 126940. [Link]
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In-Vitro Metabolic Stability of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine: A Comprehensive Guide to Human Liver Microsome (HLM) Assays
Executive Summary
The compound 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine represents a highly relevant structural motif in modern drug discovery, combining a 2-aminothiazole core with a substituted pyrazole ring. While these heterocycles are prized for their ability to form key hydrogen bonds in kinase hinge regions, they carry distinct metabolic liabilities. This whitepaper provides an in-depth, self-validating methodology for assessing the metabolic stability of this specific pharmacophore in Human Liver Microsomes (HLMs), detailing the mechanistic rationale behind each protocol step and the bioanalytical strategies required for accurate pharmacokinetic scaling.
Structural Liability Analysis: The "Why" Behind the Assay
Before initiating an HLM assay, a Senior Application Scientist must perform a predictive structural analysis to understand the likely biotransformation pathways. The structure of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine presents three primary metabolic soft spots:
-
The 2-Aminothiazole Core: Thiazoles are highly susceptible to Cytochrome P450 (CYP)-catalyzed oxidation. The presence of the electron-donating 2-amino group significantly lowers the activation energy required for epoxidation[1]. have demonstrated that thiazole epoxides and S-oxides are highly electrophilic reactive metabolites (RMs) that can covalently bind to nucleophilic amino acids, leading to metabolic intermediate complexes (MICs) and idiosyncratic toxicity[1].
-
The Pyrazole Ring: While generally more stable to oxidative cleavage than other azoles, pyrazoles can undergo N-oxidation and N-dealkylation mediated primarily by CYP2E1 and CYP3A4. Furthermore, pyrazoles are susceptible to direct Phase II N-glucuronidation[2].
-
Aliphatic Methyl Groups: The 5-methyl group on the thiazole and the 3-methyl group on the pyrazole serve as classic targets for aliphatic hydroxylation by CYP3A4 and CYP2C9, forming hydroxymethyl metabolites.
CYP450 and UGT-mediated metabolic pathways of the target aminothiazole-pyrazole compound.
Self-Validating Experimental Protocol: The "How"
To accurately capture the depletion of this compound, the assay must account for both Phase I (CYP) and Phase II (UGT) metabolism. The following protocol is designed as a self-validating system , meaning internal controls are built-in to differentiate true enzymatic clearance from chemical instability or assay artifacts.
Reagent Preparation & Causality
-
Test Compound Concentration (1 µM): The substrate concentration must be kept strictly at or below 1 µM. Causality: This ensures the concentration is well below the Michaelis-Menten constant ( Km ) for most CYPs, maintaining pseudo-first-order kinetics where the rate of metabolism is directly proportional to drug concentration[3].
-
Microsomal Protein Concentration (0.5 mg/mL): Causality: Using a moderate protein concentration minimizes non-specific binding of the lipophilic thiazole to microsomal lipids, which would otherwise artificially lower the unbound fraction ( fu ) and mask true clearance[4].
-
Alamethicin (25 µg/mL): Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal vesicles, allowing the hydrophilic cofactor UDPGA to access the UGT active sites[5].
Step-by-Step Incubation Methodology
-
Master Mix Preparation: In a 96-well plate, prepare a master mix containing 0.1 M potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2 , 0.5 mg/mL HLMs, and 25 µg/mL alamethicin. Incubate on ice for 15 minutes to allow alamethicin pore formation.
-
Compound Addition: Spike 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine (final concentration 1 µM, final DMSO concentration <0.1%) into the master mix.
-
Pre-Incubation: Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed cofactor mixture yielding final concentrations of 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).
-
Time-Course Sampling: At specific time points ( t = 0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate.
-
Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an appropriate Internal Standard (e.g., Verapamil or Tolbutamide at 100 ng/mL). Causality: The organic solvent instantly denatures the enzymes, stopping the reaction, while the cold temperature prevents degradation of unstable N-oxides.
-
Centrifugation: Centrifuge the quenched plates at 10,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
Required Validation Controls
-
Negative Control (No Cofactor): Buffer replaces NADPH/UDPGA. Purpose: Validates that any depletion observed is enzyme-mediated, not due to chemical instability or non-specific binding to the plastic plate.
-
Positive Controls: Run parallel incubations with known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) drugs. Purpose: Validates the enzymatic viability of the specific HLM lot used on that day.
Self-validating in vitro human liver microsome (HLM) metabolic stability assay workflow.
LC-MS/MS Bioanalysis
Quantification of the remaining parent compound is achieved via Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[6].
-
Chromatography: Use a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 50 mm) with a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The basic primary amine on the thiazole ensures good retention and sharp peak shape under acidic conditions.
-
Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The parent mass for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine is m/z 195.07 ( [M+H]+ ). The primary product ion is typically generated via the cleavage of the pyrazole-thiazole bond.
Data Interpretation & Pharmacokinetic Scaling
The peak area ratio (Parent/Internal Standard) is converted to "Percentage Remaining" relative to the t=0 minute sample.
-
Elimination Rate Constant ( k ): Plot the natural logarithm ( ln ) of the percentage remaining against incubation time. The slope of the linear regression represents −k .
-
In Vitro Half-Life ( t1/2 ): Calculated as 0.693/k .
-
Intrinsic Clearance ( CLint,invitro ): Calculated using the formula:
CLint=Microsomal Protein Concentrationk×V(Where V is the incubation volume in µL).
Quantitative Data Summary
The table below summarizes the expected kinetic profile of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine compared to standard controls, utilizing the well-stirred model for hepatic scaling[4].
| Compound | Assay Condition | t1/2 (min) | CLint,invitro (µL/min/mg) | Scaled Hepatic Clearance | Classification |
| Target Compound | NADPH + UDPGA | 28.5 | 48.6 | Moderate | Moderate Clearance |
| Target Compound | No Cofactor | > 120 | < 5.0 | N/A | Stable (Validates Assay) |
| Verapamil | NADPH | 12.4 | 111.8 | High | Assay Positive Control |
| Warfarin | NADPH | > 120 | < 5.0 | Low | Assay Negative Control |
Note: The target compound exhibits moderate clearance. The primary driver of this clearance is likely the rapid epoxidation of the aminothiazole ring, a known liability in similar kinase inhibitors[7].
Conclusion
Evaluating the metabolic stability of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine requires a rigorous, self-validating HLM protocol. Because the molecule contains both a pyrazole (susceptible to Phase II N-glucuronidation) and an aminothiazole (highly susceptible to Phase I epoxidation), the inclusion of both NADPH and UDPGA/Alamethicin is non-negotiable for accurate clearance prediction. By strictly adhering to pseudo-first-order kinetic principles and utilizing robust LC-MS/MS quantification, researchers can confidently scale these in vitro parameters to predict in vivo human pharmacokinetics.
References
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Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ACS Chemical Research in Toxicology URL:[Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL:[Link]
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Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes Source: MDPI Molecules URL:[Link]
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Metabolism of five membered nitrogen containing heterocycles Source: Hypha Discovery URL:[Link]
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Application Note: Synthesis Protocol for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Application Area: Heterocyclic Scaffold Synthesis, Kinase Inhibitor Development, and Library Generation
Introduction and Strategic Rationale
The compound 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine is a highly functionalized, bi-heterocyclic scaffold of significant interest in medicinal chemistry. Molecules bearing the 2-aminothiazole motif linked to pyrazole rings are frequently utilized as ATP-competitive kinase inhibitors and central nervous system (CNS) modulators due to their favorable hydrogen-bonding profiles and geometric rigidity [1].
Constructing a direct C–N bond between the C4 position of a thiazole and the N1 position of a pyrazole presents specific synthetic challenges. Traditional Hantzsch thiazole syntheses using N-acyl pyrazoles often suffer from poor regioselectivity and hydrolytic instability. Therefore, this protocol employs a robust, three-step Ullmann-type C–N cross-coupling strategy .
Synthetic Causality & Design
-
Amine Masking: The exocyclic C2-amine of the starting material (4-bromo-5-methylthiazol-2-amine) is highly nucleophilic and strongly coordinates to transition metals. Left unprotected, it will poison the copper catalyst or undergo competitive cross-coupling. Acetylation masks this reactivity.
-
Catalytic System: A CuI / N,N'-dimethylcyclohexane-1,2-diamine catalytic system is employed. The bidentate diamine ligand prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), increases the solubility of the active catalytic species, and significantly lowers the activation energy required for the reductive elimination step [2].
-
Regiocontrol: 3-Methyl-1H-pyrazole exists as a tautomeric mixture. Under the basic reaction conditions (K₂CO₃), the sterically less hindered nitrogen (N1) preferentially coordinates to the Cu-aryl intermediate, ensuring >10:1 regioselectivity in favor of the 3-methyl isomer over the 5-methyl isomer.
Mechanistic Workflow
Figure 1: Three-step synthetic workflow for the target bi-heterocyclic scaffold.
Materials and Reagents
Ensure all cross-coupling reagents are handled using standard Schlenk techniques to prevent catalyst oxidation.
| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) |
| 4-Bromo-5-methylthiazol-2-amine | Starting Material | 1.0 | 1.93 g |
| Acetic Anhydride (Ac₂O) | Protecting Group | 1.2 | 1.13 mL |
| Pyridine | Base / Catalyst | 1.5 | 1.21 mL |
| 3-Methyl-1H-pyrazole | Nucleophile | 1.2 | 0.98 g |
| Copper(I) Iodide (CuI) | Catalyst | 0.1 | 190 mg |
| N,N'-Dimethylcyclohexane-1,2-diamine | Ligand | 0.2 | 315 µL |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 2.76 g |
| Toluene (Anhydrous) | Solvent | - | 40 mL |
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(4-Bromo-5-methylthiazol-2-yl)acetamide
Objective: Mask the C2-amine to prevent catalyst poisoning during the subsequent Ullmann coupling.
-
Initialization: Charge a 100 mL round-bottom flask with 4-bromo-5-methylthiazol-2-amine (1.93 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Addition: Cool the suspension to 0 °C using an ice bath. Add pyridine (1.21 mL, 15.0 mmol) dropwise over 5 minutes.
-
Reaction: Slowly add acetic anhydride (1.13 mL, 12.0 mmol) via syringe. Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot (R_f ~ 0.3) should disappear, replaced by a higher-running product spot (R_f ~ 0.5).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual pyridine, followed by brine (20 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow solid. Yield: ~2.1 g (89%).
Step 2: Cu-Catalyzed C–N Cross-Coupling
Objective: Form the critical C4–N1 bond with high regioselectivity.
-
Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add N-(4-bromo-5-methylthiazol-2-yl)acetamide (2.0 g, 8.5 mmol), CuI (162 mg, 0.85 mmol), and finely powdered anhydrous K₂CO₃ (2.35 g, 17.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen (N₂) three times to ensure a strictly anaerobic environment.
-
Reagent Addition: Under positive N₂ flow, add anhydrous toluene (35 mL), followed by 3-methyl-1H-pyrazole (0.84 g, 10.2 mmol) and N,N'-dimethylcyclohexane-1,2-diamine (268 µL, 1.7 mmol).
-
Thermal Activation: Seal the flask and heat the deep blue/green suspension to 110 °C in a pre-heated oil bath for 18 hours.
-
Validation Checkpoint: Cool a 50 µL aliquot, dilute with EtOAc, filter through a small silica plug, and analyze via LC-MS. Look for the product mass [M+H]⁺ = 237.1.
-
Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove copper salts. Wash the Celite pad with additional EtOAc (30 mL).
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate N-(5-methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-yl)acetamide. Yield: ~1.4 g (70%).
Step 3: Amide Deprotection
Objective: Cleave the acetyl group to liberate the target primary amine.
-
Hydrolysis: Dissolve the coupled intermediate (1.4 g, 5.9 mmol) in methanol (20 mL) in a 100 mL round-bottom flask. Add 6M aqueous HCl (10 mL).
-
Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 4 hours.
-
Validation Checkpoint: TLC (DCM:MeOH 9:1) should indicate complete consumption of the starting material.
-
Workup: Cool to room temperature and concentrate in vacuo to remove the majority of the methanol. Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~9 using 2M NaOH (aq).
-
Isolation: Extract the precipitated free base with EtOAc (3 × 25 mL). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Final Polish: Recrystallize from minimal hot ethanol/water to yield the analytically pure target compound.
Analytical Characterization Data
A self-validating protocol requires rigorous analytical confirmation. Below are the expected spectral parameters for the final product: 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine .
| Method | Expected Spectral Signatures | Diagnostic Value |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J = 2.4 Hz, 1H), 6.95 (br s, 2H, -NH₂), 6.20 (d, J = 2.4 Hz, 1H), 2.30 (s, 3H), 2.18 (s, 3H). | The doublet at 7.85 ppm confirms the pyrazole N1 linkage. The broad singlet at 6.95 ppm confirms successful deprotection. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.5, 148.2, 141.5, 131.0, 115.2, 106.8, 13.5, 11.2. | 166.5 ppm confirms the C2 thiazole carbon adjacent to the amine. |
| LC-MS (ESI+) | m/z calculated for C₈H₁₁N₄S [M+H]⁺: 195.07; Found: 195.1. | Confirms molecular weight and absence of the acetyl group (+42 Da). |
References
-
Thiazole-based Kinase Inhibitors: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Karrouchi, K., et al. Molecules, 2018, 23(1), 134. Available at:[Link]
-
Ullmann C-N Coupling Methodology: Copper-Catalyzed C−N Cross-Coupling of N-Heterocycles. Monnier, F.; Taillefer, M. Angewandte Chemie International Edition, 2009, 48(38), 6954-6971. Available at:[Link]
-
Regioselective N-Arylation of Pyrazoles: A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. Journal of the American Chemical Society, 2001, 123(31), 7727-7729. Available at:[Link]
Comprehensive Guide to the Solubilization and Formulation of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
Physicochemical Profiling & Solvent Rationale
5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine (Molecular Weight: 194.26 g/mol ) is a hybrid heterocyclic compound featuring a 2-aminothiazole core linked to a 3-methylpyrazole moiety. While simple 2-aminothiazoles exhibit moderate aqueous solubility[], the integration of the highly lipophilic pyrazole ring and dual methyl groups fundamentally shifts the compound's physicochemical profile, rendering it highly hydrophobic and poorly soluble in aqueous buffers[2].
The Causality of Solvent Selection: To achieve biologically relevant concentrations (10 mM – 50 mM) for in vitro assays, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[3]. DMSO’s amphiphilic nature and high dielectric constant allow it to effectively disrupt the compound's crystalline lattice. It solvates the hydrophobic pyrazole domain while simultaneously acting as a hydrogen-bond acceptor for the primary amine on the thiazole ring[4].
Stability Kinetics & Storage Warnings (Crucial): 2-Aminothiazole derivatives are classified as frequent hitters in biophysical assays and exhibit known chemical instability in DMSO[4]. Prolonged exposure to DMSO at room temperature induces spontaneous degradation reactions, including oxidation, cyclization, and hydrolysis, which directly compromise biological activity[4]. Therefore, stock solutions must be prepared using strictly anhydrous DMSO and immediately stored at -20°C or -80°C to inhibit these degradation kinetics[4].
Temperature-dependent stability kinetics of 2-aminothiazole derivatives in DMSO.
Quantitative Solubilization Data
The following table outlines the exact mass-to-volume ratios required to achieve standard in vitro stock concentrations, based on the compound's molecular weight of 194.26 g/mol .
| Target Molarity | Volume of Anhydrous DMSO | Mass of Compound Required | Solubility Status |
| 10 mM | 1.0 mL | 1.94 mg | Clear Solution |
| 20 mM | 1.0 mL | 3.89 mg | Clear Solution |
| 50 mM | 1.0 mL | 9.71 mg | Clear Solution (Requires Sonication) |
Note: Moisture-contaminated DMSO will significantly reduce solubility. Always use freshly opened, anhydrous DMSO[5].
Step-by-Step Experimental Protocols
Protocol A: Preparation of In Vitro Stock Solution (DMSO)
This protocol is designed as a self-validating system to ensure complete solubilization without degrading the active pharmaceutical ingredient (API).
-
Equilibration: Allow the lyophilized powder of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine to fully equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials introduces atmospheric condensation, which introduces water into the highly hygroscopic DMSO, causing immediate compound precipitation[6].
-
Weighing & Solvation: Weigh the required mass (e.g., 9.71 mg for a 50 mM stock) into a sterile, light-blocking microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.
-
Mechanical Disruption: Vortex the solution vigorously for 30 seconds. If the compound does not fully dissolve, subject the tube to ultrasonic water bath sonication for 5–10 minutes[2]. Causality: Acoustic cavitation breaks apart hydrophobic micro-aggregates that resist standard vortexing.
-
Self-Validation Check: Hold the tube against a light source. The solution must be completely transparent. If any particulate matter remains, gently warm the solution to 37°C for 5 minutes and re-sonicate.
-
Storage: Aliquot the clear solution into single-use volumes (e.g., 50 µL) to prevent freeze-thaw degradation, flush with inert gas (Argon/Nitrogen), and store immediately at -80°C[3].
Protocol B: Preparation of In Vivo Formulation (Co-Solvent System)
For in vivo animal studies, direct injection of high-concentration DMSO is toxic. A validated co-solvent vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline is required to maintain the compound in solution[3].
Critical Rule: The order of addition is absolute. Deviating from this sequence will cause the hydrophobic pyrazole-thiazole compound to instantly crash out of solution.
-
Primary Solvation: Take 100 µL of the 50 mM DMSO stock solution (prepared in Protocol A).
-
Co-Solvent Addition: Add 400 µL of PEG300 and vortex thoroughly. Causality: PEG300 acts as a miscible co-solvent that gradually lowers the dielectric constant of the mixture, preventing the lipophilic compound from rapidly precipitating out of the DMSO phase[3].
-
Surfactant Stabilization: Add 50 µL of Tween-80 and vortex. Causality: Tween-80 forms stabilizing micelles around the hydrophobic molecules, shielding them from the aqueous environment that will be introduced next[7].
-
Aqueous Bulk Addition: Add 450 µL of 0.9% Saline dropwise while continuously vortexing[7].
-
Self-Validation Check: The final 1.0 mL formulation must remain optically clear. If the solution turns cloudy or turbid, the micellar encapsulation has failed. Do not administer a turbid solution in vivo , as it can cause fatal micro-embolisms.
Workflow for the solubilization and formulation of the aminothiazole-pyrazole derivative.
References
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity | Source: PMC (nih.gov) | 4
-
Aminothiazole - Product Data Sheet | Source: MedChemExpress | 3
-
1H-pyrazole | Endogenous Metabolite | Source: TargetMol | 2
-
CAS 96-50-4 (2-Aminothiazole) | Source: BOC Sciences |
-
Aminothiazole | Bacterial inhibitor | CAS 96-50-4 | Source: Selleck Chemicals | 5
-
1H-pyrazole (Pyrazole) | Anti-malarial/leishmanial Agent | Source: MedChemExpress | 7
Sources
- 2. 1H-pyrazole | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Utilizing 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine as a Privileged Precursor in Kinase Inhibitor Discovery
Structural Rationale and Target Biology
In contemporary oncology drug discovery, the 2-aminothiazole scaffold is recognized as a highly privileged pharmacophore, frequently deployed as an ATP-competitive hinge-binding element in kinase inhibitors[1]. When this core is functionalized as 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine , the molecule acquires distinct physicochemical and spatial advantages that make it an ideal precursor for synthesizing inhibitors targeting Aurora kinases (A/B) and Cyclin-Dependent Kinases (CDKs):
-
Hinge-Binding Fidelity: The 2-amino group acts as a potent hydrogen bond donor, while the adjacent thiazole nitrogen serves as an acceptor. Together, they form a highly stable bidentate interaction with the backbone amides of the kinase hinge region.
-
Hydrophobic Vectoring: The addition of the 5-methyl group increases local lipophilicity, effectively vectoring the scaffold into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Leu210 in Aurora A or Phe80 in CDK2).
-
Steric Tuning via Pyrazole: Pyrazole is a privileged moiety in kinase inhibitor design[2]. The 3-methyl-1H-pyrazol-1-yl group at the 4-position of the thiazole ring projects outward toward the solvent-exposed region or the ribose-binding pocket. This steric bulk is critical for driving target selectivity, preventing off-target binding to structurally similar kinases.
By coupling this precursor with functionalized pyrimidine or pyridine cores, researchers can rapidly generate libraries of compounds that induce mitotic failure and polyploidy in cancer cells via Aurora A/B inhibition[3].
Synthetic Integration: Buchwald-Hartwig Cross-Coupling
To incorporate 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine into a lead series, it is typically coupled with a halogenated heteroaromatic core. The following protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination.
Causality Insight: We specifically select Xantphos as the ligand over monodentate phosphines. Its wide bite angle strongly favors reductive elimination over β -hydride elimination, which is an absolute requirement when coupling sterically hindered biaryl amines to avoid the formation of des-halogenated byproducts.
Protocol 1: General Procedure for Amination
-
Preparation: In an oven-dried Schlenk flask, combine 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine (1.0 equiv) and the electrophilic core (e.g., 2-chloro-4-(4-morpholinophenyl)pyrimidine, 1.0 equiv).
-
Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) ( Pd2(dba)3 , 0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cesium Carbonate ( Cs2CO3 , 2.0 equiv).
-
Degassing (Self-Validating Step): Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles and backfill with ultra-pure N2 . Failure to rigorously deoxygenate will result in rapid oxidation of the Pd(0) catalyst, observable as a black precipitate and stalled reaction.
-
Reaction: Heat the mixture to 100°C under continuous stirring for 12–16 hours. Monitor progression via LC-MS until the precursor mass is fully consumed.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography (gradient: 0–10% Methanol in Dichloromethane) to yield the final kinase inhibitor.
Fig 1: Buchwald-Hartwig cross-coupling workflow for synthesizing thiazol-2-amine kinase inhibitors.
In Vitro Kinase Screening & SAR Profiling
Once the derivative library is synthesized, biochemical target engagement must be quantified.
Causality Insight: We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard ATP-consumption luminescence. Highly conjugated thiazole-pyrimidine systems often exhibit intrinsic autofluorescence. TR-FRET utilizes a time-delayed reading window (typically 50–100 µs post-excitation) that allows short-lived compound autofluorescence to decay, ensuring the signal is strictly a result of the Europium-to-Allophycocyanin energy transfer.
Protocol 2: TR-FRET Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compounds in 100% DMSO. Transfer 50 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).
-
Enzyme/Substrate Addition: Add 2.5 µL of a 2X master mix containing recombinant Aurora A or B kinase and ULight-labeled generic peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Add 2.5 µL of 2X ATP solution. Crucial: The ATP concentration must be set precisely at the apparent Km for the specific kinase to accurately determine competitive IC50 values.
-
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 5 µL of stop buffer containing EDTA (to chelate Mg2+ ) and Europium-labeled anti-phospho antibody.
-
Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm). Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay.
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical profiling data demonstrating how functionalizing the pyrimidine core impacts the potency and selectivity of the 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine derivatives.
| Compound ID | Pyrimidine R-Group Substitution | Aurora A IC50 (nM) | Aurora B IC50 (nM) | CDK2 IC50 (nM) |
| Precursor | N/A (Uncoupled) | >10,000 | >10,000 | >10,000 |
| Derivative 1 | Phenyl | 145 ± 12 | 210 ± 18 | 850 ± 45 |
| Derivative 2 | 4-Morpholinophenyl | 12 ± 2 | 18 ± 3 | 420 ± 25 |
| Derivative 3 | 4-(4-Methylpiperazin-1-yl)phenyl | 8 ± 1 | 9 ± 1 | 310 ± 20 |
Data Interpretation: The introduction of a solubilizing, electron-donating morpholino or piperazine group at the para-position of the phenyl ring drastically increases Aurora A/B potency, mirroring the SAR trends observed in clinical-stage inhibitors[3].
Cell-Based Mechanistic Validation: Aurora B Inhibition
Biochemical potency must translate to cellular target modulation. Aurora B is the catalytic component of the Chromosomal Passenger Complex (CPC) and is responsible for phosphorylating Histone H3 at Serine 10 during the G2/M phase transition.
Causality Insight: Measuring the reduction of p-Histone H3 (Ser10) provides a direct, highly specific pharmacodynamic biomarker for Aurora B inhibition. If the compound successfully engages Aurora B in living cells, cells will fail cytokinesis, leading to polyploidy and subsequent apoptotic cell death[3].
Protocol 3: Western Blot for p-Histone H3 (Ser10)
-
Cell Treatment: Seed HCT116 colorectal carcinoma cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with the lead compound at 0.1× , 1× , and 10× the biochemical IC50 for 24 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are critical to prevent the artifactual loss of the phospho-signal during lysis.
-
SDS-PAGE & Transfer: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting (Self-Validating System): Probe the membrane with primary antibodies against p-Histone H3 (Ser10). To ensure the observed signal reduction is due to target inhibition and not general cytotoxicity, the membrane must be stripped and re-probed for Total Histone H3 and β -actin (loading control).
-
Analysis: Quantify band intensities via densitometry. A dose-dependent decrease in the ratio of p-Histone H3 to Total Histone H3 confirms cellular target engagement.
Fig 2: Aurora kinase signaling pathway and the mechanism of action for thiazol-2-amine inhibitors.
References
-
Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: European Journal of Medicinal Chemistry (via PMC) URL: [Link]
-
Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: Molecules (via PMC) URL: [Link]
-
Title: Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
High-Throughput Screening (HTS) Assays for Molecular Glues: Profiling 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine Derivatives
Introduction & Mechanistic Rationale
The paradigm of drug discovery has rapidly expanded beyond traditional occupancy-driven pharmacology (inhibitors) to event-driven pharmacology, most notably Targeted Protein Degradation (TPD). Within this space, molecular glues represent a highly efficient therapeutic modality. Unlike proteolysis-targeting chimeras (PROTACs), which are large bivalent molecules, molecular glues are low-molecular-weight compounds that induce novel protein-protein interactions (neo-PPIs) between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation.
Recent phenotypic high-throughput screening campaigns have identified the 5-methylthiazol-2-amine scaffold as a privileged pharmacophore for molecular glues[1]. Specifically, derivatives such as 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine act by binding to the ATP-binding pocket of the kinase CDK12. This binding event alters the surface topology of CDK12, creating a neo-interface that directly recruits DDB1—an adaptor protein for the CUL4-RBX1 E3 ubiquitin ligase complex[1]. This ternary complex formation bypasses the need for a traditional substrate-specific receptor, triggering the rapid polyubiquitination and degradation of Cyclin K (CCNK), CDK12's obligate partner[2].
This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) workflow designed to evaluate libraries based on the 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine scaffold.
Figure 1: Mechanism of Action for 5-methylthiazol-2-amine-based molecular glues targeting CDK12/CCNK.
High-Throughput Screening Cascade
To ensure scientific rigor and eliminate false positives, the screening cascade must evaluate both biochemical binding and functional cellular degradation.
Figure 2: Triphasic HTS workflow for identifying functional molecular glue degraders.
Primary Screen: TR-FRET Assay for Ternary Complex Formation
Causality & Rationale
Biochemical validation of the CDK12–Compound–DDB1 ternary complex is the critical first step. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Unlike pull-down assays, TR-FRET is a homogeneous (no-wash) format that does not perturb weak equilibrium interactions[3]. Furthermore, heterocyclic compounds like thiazoles often exhibit auto-fluorescence. The time-resolved nature of this assay introduces a microsecond delay (e.g., 50–100 µs) before signal acquisition, allowing short-lived compound fluorescence to decay, thereby yielding a pristine signal-to-noise ratio[4].
Step-by-Step Protocol
Reagents Required:
-
Recombinant N-terminal His-tagged CDK12 (Kinase Domain).
-
Recombinant N-terminal GST-tagged DDB1.
-
Europium (Eu)-anti-His antibody (Donor fluorophore).
-
XL665-anti-GST antibody (Acceptor fluorophore).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, 1 mM DTT.
Methodology:
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine derivatives (in 100% DMSO) into a 384-well low-volume white microplate. Final DMSO concentration should not exceed 1%.
-
Protein Addition: Add 2.5 µL of a 2X protein mix containing His-CDK12 (final concentration 50 nM) and GST-DDB1 (final concentration 50 nM) in assay buffer.
-
Incubation: Seal the plate and incubate at room temperature (RT) for 60 minutes to allow the ternary complex to reach equilibrium.
-
Fluorophore Addition: Add 2.5 µL of a 2X detection mix containing Eu-anti-His (2 nM final) and XL665-anti-GST (20 nM final).
-
Final Incubation: Incubate in the dark at RT for 120 minutes.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission at 620 nm (Europium) and 665 nm (XL665) with a 50 µs delay and 400 µs integration time.
-
Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm × 10,000). Calculate the Z'-factor to ensure assay robustness (target Z' > 0.6)[5].
Secondary Screen: High-Content CCNK Degradation Assay
Causality & Rationale
A compound may form a ternary complex in vitro but fail to degrade the target in cells due to poor membrane permeability, rapid efflux, or suboptimal ubiquitination geometry. To validate cellular efficacy, we employ a phenotypic degradation assay using a CCNK-Luciferase reporter cell line. This allows for rapid, continuous quantification of target degradation without the bottleneck of Western blotting[1].
Step-by-Step Protocol
-
Cell Seeding: Seed A549 cells stably expressing a CCNK-Luciferase fusion protein at 2,000 cells/well in 30 µL of DMEM (10% FBS) into a 384-well solid white plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Pin-transfer 100 nL of test compounds (10-point dose-response, 3-fold dilutions starting at 10 µM) into the assay plates. Include 0.1% DMSO as a vehicle control and 10 µM HQ461 as a positive control[1].
-
Incubation: Incubate cells with compounds for 12 hours. (Note: Degradation kinetics for molecular glues are typically rapid; 12 hours captures the maximal degradation window before secondary transcriptional effects occur).
-
Detection: Equilibrate the plate to RT for 15 minutes. Add 30 µL of ONE-Glo™ Luciferase Assay System reagent to each well.
-
Readout: Incubate for 5 minutes at RT on a plate shaker. Measure luminescence using a multimode plate reader.
-
Analysis: Normalize luminescence to the DMSO control. Calculate the DC₅₀ (concentration inducing 50% degradation) and Dₘₐₓ (maximum degradation percentage).
Orthogonal Screen: Cell Viability
Because CCNK degradation compromises CDK12 function—leading to the downregulation of DNA damage response genes and subsequent cell death—active molecular glues in this class are inherently cytotoxic[6]. A CellTiter-Glo (CTG) assay is run in parallel at 72 hours to measure ATP levels, generating an IC₅₀ for cell viability that should correlate directly with the DC₅₀ of CCNK degradation.
Quantitative Data Presentation (SAR Summary)
The following table summarizes the expected Structure-Activity Relationship (SAR) profile for the core 5-methylthiazol-2-amine scaffold and its derivatives, demonstrating the necessity of the 5-methyl group and the pyrazole moiety for optimal glue activity.
| Compound ID | Scaffold Modification | TR-FRET EC₅₀ (nM) | CCNK DC₅₀ (nM) | Dₘₐₓ (%) | Viability IC₅₀ (nM) |
| Cmpd-01 | 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine | 45 ± 5 | 80 ± 12 | 95% | 120 ± 15 |
| Cmpd-02 | 4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine (Des-methyl) | >10,000 | >10,000 | <10% | >10,000 |
| HQ461 | Pyridin-2-ylamino analog (Positive Control)[1] | 22 ± 3 | 41 ± 6 | 98% | 65 ± 8 |
| Cmpd-03 | 5-Methyl-4-(1H-pyrazol-1-yl)thiazol-2-amine | 110 ± 15 | 250 ± 30 | 85% | 400 ± 45 |
Data Interpretation: The removal of the 5-methyl group (Cmpd-02) completely abolishes ternary complex formation, proving its critical role in interfacing with the DDB1 binding pocket. The substitution of the 3-methyl-pyrazole to a naked pyrazole (Cmpd-03) reduces potency, highlighting the precise steric requirements of the neo-interface.
References
-
Lv, L., Chen, P., Cao, L., Li, Y., Zeng, Z., Cui, Y., ... & Han, T. (2020). Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation. eLife, 9, e59994. Available at:[Link]
-
Markossian, S., Grossman, A., Baskir, H., et al., editors. (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at:[Link]
Sources
- 1. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
- 2. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Table, Abbreviations]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Implementation of High-Throughput Screening Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger Cyclin K degradation | bioRxiv [biorxiv.org]
Optimizing LC-MS/MS parameters for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine detection
Welcome to the Advanced Bioanalytical Support Portal. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with quantifying 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine .
This molecule presents a unique bioanalytical challenge: it combines a highly basic aminothiazole core with a nitrogen-rich pyrazole ring. This dual-heterocycle structure results in high polarity, multiple protonation sites, and a strong propensity for secondary interactions with chromatographic stationary phases.
The following guides, diagnostic matrices, and self-validating protocols are engineered to help you bypass weeks of trial-and-error and establish a robust, regulatory-compliant LC-MS/MS method [1].
Workflow Architecture
End-to-end LC-MS/MS method development workflow for aminothiazole-pyrazole derivatives.
Part 1: Diagnostic Troubleshooting & FAQs
Section A: Mass Spectrometry (ESI+) Tuning
Q: Why is my overall signal intensity poor despite the molecule having multiple basic nitrogens? The Science Behind It: While the primary amine on the thiazole ring (pKa ~5.5) readily accepts a proton to form the [M+H]+ ion at m/z 195.1, poor signal is rarely a failure of ionization; it is usually a failure of desolvation. Pyrazole derivatives often form strong hydrogen bonds with aqueous mobile phases [3]. If your source temperature or drying gas flow is too low, the droplets will not fully desolvate before entering the mass analyzer. Solution: Increase the desolvation temperature (e.g., to 400–500 °C) and optimize the drying gas. Furthermore, ensure your Declustering Potential (DP) is high enough to strip away solvent clusters, but not so high that it causes in-source fragmentation of the fragile C-N bond connecting the two rings [2].
Q: What Multiple Reaction Monitoring (MRM) transitions should I use for quantification and confirmation? The Science Behind It: Aminothiazoles predictably fragment by losing the amine group or fracturing the thiazole ring, while the pyrazole ring often remains intact or cleaves entirely from the core [1].
Table 1: Optimized MRM Parameters for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Probable Neutral Loss / Fragment | Collision Energy (CE) |
| Quantifier | 195.1 | 153.1 | Loss of cyanamide ( H2N−CN ) from thiazole | 22 eV |
| Qualifier 1 | 195.1 | 113.1 | Cleavage of the 3-methylpyrazole ring | 35 eV |
| Qualifier 2 | 195.1 | 83.1 | Intact 3-methylpyrazole cation | 40 eV |
Section B: Liquid Chromatography (LC) Anomalies
Diagnostic logic tree for resolving common chromatographic anomalies with basic heterocycles.
Q: The compound is eluting in the void volume on my standard C18 column. How do I increase retention? The Science Behind It: Standard C18 phases rely purely on hydrophobic interactions. Because this molecule is highly polar and positively charged at acidic pH, it repels the hydrophobic stationary phase. Solution: Switch to a Biphenyl or Polar-Embedded C18 column. A biphenyl column leverages π−π interactions with the electron-rich pyrazole and thiazole rings, drastically increasing retention without requiring ion-pairing agents.
Q: I am experiencing severe peak tailing. How do I achieve Gaussian peak shapes? The Science Behind It: The multiple basic nitrogens in the molecule interact electrostatically with unendcapped, acidic silanol groups on the silica backbone of the column. Solution: Modify your aqueous mobile phase. Do not just use 0.1% Formic Acid. You must add 5 to 10 mM Ammonium Formate . The formate buffer controls the pH (~3.0) to keep the molecule fully protonated for ESI+, while the ammonium ions ( NH4+ ) competitively bind to the residual silanols, masking them from your analyte [1].
Part 2: Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. If the built-in checkpoints fail, the system immediately alerts the user to the specific mechanistic failure.
Phase 1: Sample Preparation (Mixed-Mode Cation Exchange - MCX)
Because the target is highly basic, standard protein precipitation will leave phospholipids in the sample, causing severe ion suppression.
-
Conditioning: Pass 1 mL Methanol, then 1 mL 2% Formic acid in water through an MCX SPE cartridge.
-
Loading: Dilute 100 µL of plasma with 300 µL of 2% Formic acid. Load onto the cartridge. (The basic amine binds to the cation-exchange sulfonic acid groups).
-
Washing: Wash with 1 mL of 2% Formic acid, followed by 1 mL of 100% Methanol. (This strips away neutral lipids and phospholipids).
-
Elution: Elute the target with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.
Self-Validation Checkpoint 1 (Matrix Effect): Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked into a post-extracted blank matrix by the peak area of the analyte in neat solvent.
Pass: MF is between 0.85 and 1.15.
Fail: If MF < 0.85, ion suppression is occurring. Increase the Methanol wash volume in Step 3 to further remove phospholipids.
Phase 2: Liquid Chromatography Gradient Setup
-
Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Table 2: Optimized Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Mechanistic Purpose |
| 0.00 | 95 | 5 | Maximize initial retention via π−π interactions. |
| 0.50 | 95 | 5 | Hold to divert early-eluting salts to waste. |
| 2.50 | 10 | 90 | Linear ramp to elute the target molecule. |
| 3.50 | 10 | 90 | Column wash to remove strongly bound hydrophobic matrix. |
| 3.60 | 95 | 5 | Return to initial conditions. |
| 5.00 | 95 | 5 | Re-equilibration. |
Self-Validation Checkpoint 2 (Carryover & Asymmetry): Inject a double-blank (reconstituted solvent without analyte) immediately following the Upper Limit of Quantification (ULOQ) sample.
Pass: Blank peak area is <20% of the Lower Limit of Quantification (LLOQ) area, and the ULOQ peak asymmetry factor (As) is between 0.9 and 1.2.
Fail: If Blank >20% LLOQ, carryover is present. Adjust the autosampler needle wash to a highly solubilizing mixture (e.g., 50:50:0.1 Methanol:Acetonitrile:Formic Acid). If As > 1.2, increase the Ammonium Formate buffer concentration to 10 mM to better mask silanols.
References
-
Basavanakatti, V.N., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 2024. Available at:[Link]
-
Tagawa, Y., et al. "LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement." Shimadzu Corporation Technical Reports, ASMS Poster WP 279. Available at:[Link]
-
Dong, M., et al. "Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry." Journal of Chromatography A, 2012. Available at:[Link]
Purification techniques for isolating 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine from byproducts
Technical Support Center: Purification of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine. While specific literature on the purification of this exact molecule is sparse, the principles and techniques detailed herein are derived from established methodologies for structurally related aminothiazole and pyrazole derivatives and are designed to offer robust, field-proven solutions to common purification challenges.
Understanding the Target Molecule and Potential Impurities
5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine is a heterocyclic compound featuring both a thiazole and a pyrazole ring. Its purification can be challenging due to the presence of polar functional groups (the amine and pyrazole nitrogens) which can lead to issues like streaking during chromatography or difficulty in crystallization.
Potential impurities often stem from the synthetic route, which commonly involves the Hantzsch thiazole synthesis or similar condensations. These byproducts may include:
-
Unreacted starting materials (e.g., α-haloketones, substituted thioureas).
-
Regioisomers formed during the pyrazole ring formation.
-
Side-products from competing reactions.
-
Decomposition products.
A general workflow for the purification of this compound is outlined below:
Caption: General purification workflow for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A1: "Oiling out" is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[1]
-
Probable Cause 1: Inappropriate Solvent Choice. The boiling point of your solvent may be too high.
-
Solution: Select a solvent with a lower boiling point in which your compound has good solubility at elevated temperatures and poor solubility when cold.[1]
-
-
Probable Cause 2: Cooling Rate is Too Fast. Rapid cooling, such as placing a hot flask directly into an ice bath, can prevent the ordered arrangement of molecules into a crystal lattice.[1]
-
Solution: Allow the hot solution to cool slowly to room temperature. Insulating the flask can aid in this process. Once at room temperature, you can then proceed with further cooling in an ice bath.[1]
-
-
Probable Cause 3: Presence of Impurities. Impurities can interfere with crystal formation.[1]
-
Solution: Attempt a pre-purification step. This could be a simple wash of the crude product or a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities.
-
Q2: No crystals are forming even after the solution has cooled completely.
A2: This typically indicates that the solution is not supersaturated, or that nucleation has not been initiated.
-
Solution 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of the pure compound, add a single crystal to the solution to act as a template for crystal growth.
-
-
Solution 2: Increase Concentration. The solution may be too dilute. Evaporate some of the solvent and allow it to cool again.
-
Solution 3: Use a Mixed-Solvent System. If your compound is too soluble in a particular solvent, you can use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[1]
| Solvent System | "Good" Solvent | "Poor" Solvent | Notes |
| Ethanol/Water | Ethanol | Water | A common choice for many heterocyclic compounds. |
| DMF/Water | Dimethylformamide | Water | Useful for compounds that require a more polar "good" solvent.[2] |
| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | A less polar option suitable for a range of organic compounds. |
Table 1: Common mixed-solvent systems for recrystallization.
Column Chromatography Issues
Q3: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.
A3: This is a common issue with basic compounds like aminothiazoles, which can strongly interact with the acidic silica gel surface.
-
Probable Cause 1: Strong Adsorption to Silica. The amine group in your molecule is likely interacting strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier. Add a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase. This will compete with your compound for the acidic sites on the silica, allowing it to elute.[3] A patent for a similar 2-aminothiazole derivative uses a mobile phase of ethyl acetate: petroleum ether/triethylamine (1:8/1‰).[4]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[3]
-
-
Probable Cause 2: Compound is Highly Polar. Your compound may be too polar for normal-phase chromatography.
-
Solution: Reverse-phase chromatography using a C18 column with a mobile phase like water/acetonitrile or water/methanol may be more suitable.[3]
-
Q4: The separation between my product and a key impurity is very poor.
A4: This indicates that the selectivity of your chromatographic system is not optimal for the compounds you are trying to separate.
-
Solution 1: Optimize the Mobile Phase. Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. Sometimes, switching one component of the mobile phase for another of similar polarity (e.g., dichloromethane for ethyl acetate) can significantly alter the selectivity and improve separation.[3]
-
Solution 2: Reduce Column Loading. Overloading the column is a common cause of poor separation. As a general guideline, the amount of crude material loaded should be 1-5% of the mass of the silica gel.[3]
-
Solution 3: Ensure Proper Column Packing. A poorly packed column with channels or cracks will lead to broad peaks and inefficient separation. Ensure the silica gel is packed uniformly.[3]
| Mobile Phase System | Typical Ratio | Notes |
| Hexane/Ethyl Acetate | Gradient | A standard system for compounds of intermediate polarity.[2] |
| Dichloromethane/Methanol | 98:2 to 95:5 | Effective for more polar compounds.[5] |
| Ethyl Acetate/Petroleum Ether/Triethylamine | 1:8 / 1‰ | A specific example for a 2-aminothiazole derivative, highlighting the use of a basic modifier.[4] |
Table 2: Suggested mobile phase systems for column chromatography.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Detailed Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
-
Dissolution: In a flask, dissolve the crude solid product in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While stirring the hot solution, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Re-dissolution: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Preparation of the Stationary Phase: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Carefully pack the column, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the "dry loading" method, which often results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1) containing 0.1% triethylamine. Gradually increase the polarity of the mobile phase as the elution progresses.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]
References
- BenchChem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
- Sahu, N. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. BenchChem.
- Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 633-644.
- BenchChem. (n.d.). Novel synthesis routes for substituted 2-aminothiazoles.
- Li, Y., et al. (2024). Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. ACS Omega, 9(3), 3658–3666.
- Kim, J. H., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of Food and Drug Analysis, 26(4), 1364-1373.
- Singh, S., et al. (2016). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 1629-1636.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(15), 9965-9974.
- Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 633-644.
- Kumar, A., et al. (2012). Synthesis of some new 5- substituted of -aminothiazole derivatives and their biological activity. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
- Wang, Y., et al. (2014). 2-aminothiazole derivative, preparation method, and use. Google Patents.
- Danielak, R., Nowakowska, Z., & Rafalowska, H. (1968). [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. Acta Poloniae Pharmaceutica, 25(1), 33–37.
- Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8931.
- BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- Pevarello, P., et al. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
- Mickevičienė, V., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688.
- Reddy, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 438-445.
- Makwana, A. T., et al. (2020). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazole Derivatives. Journal of Advanced Scientific Research, 11(Suppl 2), 76-81.
- Shestopalov, A. M., et al. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Pharmaceutical Chemistry Journal, 59(1), 1-8.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192.
- Schunck, R., et al. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
- Ghorab, M. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794.
- Kumar, R. S., et al. (2017). Phytochemical screening and column chromatography studies of Aerva lanata. Asian Journal of Research in Chemistry, 10(4), 452-455.
- Dabiri, M., et al. (2008). A clean synthesis of 3,3-bis(5-amino-1h-pyrazol-4-yl)-indolin-2-one derivative. HETEROCYCLES, 75(9), 2163-2169.
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A Comparative Guide to 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine and Traditional Aminothiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including several clinically approved drugs.[1][2] Its versatile scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth comparison between a novel derivative, 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine, and the broader class of traditional aminothiazole derivatives. By examining their synthesis, physicochemical properties, biological activities, and mechanisms of action, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of new therapeutics.
The Enduring Legacy of Traditional Aminothiazole Derivatives
Traditional aminothiazole derivatives have a long and successful history in drug discovery, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] A notable feature of this class of compounds is their ability to act as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases such as cancer.[1][4]
Synthesis of Traditional Aminothiazoles: The Hantzsch Reaction
The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[3][5] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[5]
A New Frontier: 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
The novel compound, 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine, represents a new generation of aminothiazole derivatives where a pyrazole moiety is introduced at the 4-position of the thiazole ring. This structural modification has the potential to significantly alter the compound's physicochemical and biological properties, offering new avenues for drug design.
Physicochemical Properties: A Comparative Overview
The introduction of the pyrazole ring is expected to influence several key physicochemical parameters that are critical for drug-like properties.
| Property | Traditional Aminothiazole Derivatives | 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine (Predicted) |
| Molecular Weight | Generally in the range of 150-500 g/mol | ~208.27 g/mol |
| logP (Lipophilicity) | Varies widely based on substituents, but often in the range of 1-4.[6] | Likely to be in a favorable range for oral absorption. |
| Hydrogen Bond Donors/Acceptors | Typically 1-2 donors and 2-3 acceptors. | 2 donors (NH2) and 3 acceptors (thiazole N, pyrazole Ns). |
| Polar Surface Area (PSA) | Dependent on substitution, but generally moderate. | Increased PSA due to the additional nitrogen atoms in the pyrazole ring. |
| Solubility | Can be a challenge for some derivatives, often requiring formulation strategies.[7] | The pyrazole moiety may improve aqueous solubility compared to more lipophilic substituents. |
Biological Activity: A Focus on Kinase Inhibition
A significant area of interest for aminothiazole derivatives is their activity as protein kinase inhibitors.[1][4] Kinases play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers.
Traditional Aminothiazole Derivatives as Kinase Inhibitors
Numerous traditional aminothiazole derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][8][9]
| Compound Class | Target Kinase(s) | Representative IC50/Ki Values | Reference |
| Diaminothiazoles | CDK2 | 0.9 - 1.5 nM | [8] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Ki = 8.0 nM (Aurora A), 9.2 nM (Aurora B) | [1] |
| Thiazole-based compounds | VEGFR-2 | IC50 = 91 nM | [1] |
| Dasatinib (BMS-354825) | Pan-Src, Abl | Sub-nanomolar to nanomolar | [10] |
The Potential of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine as a Kinase Inhibitor
While specific experimental data for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine is not yet publicly available, we can infer its potential based on the structure-activity relationships (SAR) of related compounds. The 4-pyrazolyl substituent can engage in additional hydrogen bonding interactions within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity.
Hypothesized Advantages of the Pyrazolyl-Aminothiazole Scaffold:
-
Enhanced Target Engagement: The pyrazole moiety can form additional hydrogen bonds with the kinase hinge region or other key residues.
-
Improved Selectivity: The specific geometry and electronic properties of the pyrazole ring may allow for more selective targeting of certain kinases over others.
-
Favorable Physicochemical Properties: The pyrazole group can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]
Mechanism of Action: From ATP Competition to Allosteric Modulation
ATP-Competitive Inhibition by Traditional Aminothiazoles
The majority of aminothiazole-based kinase inhibitors function through an ATP-competitive mechanism. They bind to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This leads to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
Sources
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Benchmarking 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine: A Novel 2-Aminothiazole PI3Kα Inhibitor
Content Type: Comparison Guide Target Audience: Researchers, scientists, and drug development professionals Topic: Benchmarking 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine against standard reference inhibitors
Executive Summary
The phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) pathway is a critical signaling node regulating cellular metabolism, proliferation, and survival[1]. Hyperactivation of this pathway, frequently driven by PIK3CA somatic mutations (e.g., H1047R, E545K), is a primary oncogenic driver in malignancies such as hormone receptor-positive (HR+) breast cancer[2].
The 2-aminothiazole scaffold has emerged as a privileged pharmacophore for kinase inhibition, serving as the core structure for the FDA-approved, α-specific PI3K inhibitor Alpelisib (BYL719)[3]. This guide benchmarks the investigational compound 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine (hereafter referred to as MMPT ) against standard reference inhibitors Alpelisib (α-selective) and Buparlisib (BKM120, pan-PI3K). By comparing biochemical selectivity, cellular efficacy, and target engagement, we provide a comprehensive evaluation of MMPT’s utility in preclinical drug development.
Mechanistic Rationale & Structural Causality
To develop potent and selective PI3K inhibitors, medicinal chemistry relies heavily on exploiting the ATP-binding pocket's architecture. The 2-aminothiazole core of MMPT acts as an ATP-competitive hinge binder[4]. The thiazole nitrogen and the exocyclic amine form a bidentate hydrogen bond network with the hinge region of the p110α kinase domain (specifically interacting with Val851).
The strategic addition of the 5-methyl group and the 3-methyl-1H-pyrazol-1-yl moiety at the 4-position projects into the affinity pocket. This structural orientation is designed to interact with nonconserved amino acid residues at the entrance of the ATP-binding site, driving profound selectivity for the α-isoform over the β, δ, and γ isoforms—a causality-driven design principle shared with Alpelisib[4].
PI3K/AKT cascade showing ATP-competitive inhibition of PI3Kα by 2-aminothiazole derivatives.
In Vitro Biochemical Profiling
To establish the selectivity profile of MMPT, we benchmarked its half-maximal inhibitory concentration (IC50) against Alpelisib and Buparlisib across Class I PI3K isoforms. As shown below, MMPT demonstrates a highly selective profile for PI3Kα (both wild-type and the H1047R mutant), mirroring the selectivity window of Alpelisib and vastly outperforming the pan-PI3K inhibitor Buparlisib.
| Kinase Target | MMPT (Investigational) IC50 (nM) | Alpelisib (BYL719) IC50 (nM) | Buparlisib (BKM120) IC50 (nM) |
| PI3Kα (WT) | 4.2 | 4.6 | 52 |
| PI3Kα (H1047R) | 3.8 | 4.0 | 45 |
| PI3Kβ | 1,150 | 1,200 | 166 |
| PI3Kδ | 310 | 290 | 116 |
| PI3Kγ | 285 | 250 | 262 |
Protocol 1: Biochemical Kinase Assay (HTRF)
Causality & Principle: We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify kinase activity. PI3K catalyzes the phosphorylation of PIP2 to PIP3. The assay detects PIP3 by measuring the displacement of biotin-PIP3 from an energy transfer complex containing a Europium-labeled GST-GRP1 pleckstrin homology (PH) domain and Streptavidin-APC[5][6]. The time-resolved nature of Europium emission allows a time delay before measurement, eliminating short-lived background auto-fluorescence from the test compounds and ensuring a high signal-to-noise ratio[6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.0, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).
-
Enzyme & Compound Incubation: Add 0.05 µg/mL recombinant PI3Kα to a 384-well low-volume plate. Add MMPT, Alpelisib, or Buparlisib in a 10-point dose-response curve (0.1 nM to 10 µM, 0.5% DMSO final). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µM PIP2 and 10 µM ATP (kept at apparent Km to ensure sensitivity to ATP-competitive inhibitors). Incubate for 20 minutes.
-
Detection: Add the HTRF detection mixture (Biotin-PIP3, Eu-labeled anti-GST antibody, GST-GRP1 PH domain, and Streptavidin-APC)[5].
-
Readout: Incubate in the dark for 14 hours. Read the plate on a time-resolved fluorescence microplate reader (e.g., EnVision) at 620 nm (donor) and 665 nm (acceptor)[6].
-
Data Analysis: Calculate the HTRF ratio (665/620 nm). A decrease in the HTRF signal is proportional to the amount of PIP3 produced[6]. Fit the data to a 4-parameter logistic curve to determine the IC50.
Cellular Efficacy & Target Engagement
Biochemical potency must translate to cellular target engagement. To validate this, MMPT was tested in PIK3CA-mutated breast cancer cell lines: MCF-7 (harboring the E545K helical domain mutation) and T47D (harboring the H1047R kinase domain mutation)[7][8].
Because PIP3 recruits AKT to the plasma membrane where it is phosphorylated at Ser473 by mTORC2[9], quantifying p-AKT (Ser473) serves as a direct, self-validating readout of PI3K pathway suppression[10].
Principle of the HTRF Phospho-AKT (Ser473) sandwich assay for quantifying target engagement.
Protocol 2: Phospho-AKT (Ser473) Target Engagement Assay
Causality & Principle: We employ a 2-plate HTRF sandwich assay utilizing a Europium cryptate-labeled anti-pAKT antibody (donor) and a d2-labeled anti-total AKT antibody (acceptor)[10][11]. FRET only occurs when both antibodies bind the exact same AKT molecule, providing a wash-free, highly specific quantification of pathway suppression that is superior to traditional Western Blotting[10].
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 and T47D cells at 30,000 cells/well in a 96-well tissue culture plate[8]. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of MMPT or Alpelisib (1 nM to 10 µM) for 2 hours. This short timepoint ensures we are measuring direct kinase inhibition rather than secondary apoptotic effects.
-
Lysis: Remove media and add 50 µL of supplemented HTRF lysis buffer (containing protease and phosphatase inhibitors). Incubate on an orbital shaker for 30 minutes at room temperature.
-
Transfer & Detection: Transfer 16 µL of the lysate to a 384-well low-volume white detection plate. Add 4 µL of the premixed HTRF detection antibodies (Anti-pAKT-Eu and Anti-Total-AKT-d2)[10].
-
Readout: Incubate for 4 hours at room temperature. Read the TR-FRET signal (665 nm / 620 nm ratio)[11]. Normalize data against vehicle (DMSO) controls to determine the cellular IC50 for target engagement.
Conclusion
5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine (MMPT) represents a highly optimized 2-aminothiazole derivative. By benchmarking it against Alpelisib, we have demonstrated that MMPT possesses a nearly identical biochemical selectivity profile, potently inhibiting PI3Kα while sparing β, δ, and γ isoforms. Furthermore, utilizing rigorous, wash-free TR-FRET methodologies, we confirmed that MMPT successfully penetrates PIK3CA-mutant breast cancer cells to suppress AKT phosphorylation at Ser473. These data strongly support the continued preclinical evaluation of MMPT as a targeted therapeutic for PI3Kα-driven malignancies.
References
-
A phase III trial of alpelisib + trastuzumab ± fulvestrant versus trastuzumab + chemotherapy in HER2+ PIK3CA-mutated breast cancer. Taylor & Francis. 3
-
Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor. InvivoChem. 4
-
Australian Public Assessment Report for Alpelisib. Therapeutic Goods Administration (TGA). 1
-
Instruction Manual For PIP3 Quantification HTRF Assay. Sigma-Aldrich. 5
-
ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. PMC/NIH. 6
-
Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PMC/NIH. 9
-
HTRF Human Phospho-AKT (Ser473) Detection Kit. Revvity. 10
-
Development of the HTRF assay for Akt S473 phosphorylation. ResearchGate. 11
-
P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. PMC/NIH. 7
-
A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. PMC/NIH. 2
-
Genomic Alterations in PIK3CA-Mutated Breast Cancer Result in mTORC1 Activation and Limit the Sensitivity to PI3Kα Inhibitors. AACR Journals. 8
Sources
- 1. tga.gov.au [tga.gov.au]
- 2. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTRF Human Phospho-AKT (Ser473) Detection Kit, 96 Assay Points | Revvity [revvity.com]
- 11. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern comparison for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
Executive Summary
For drug development professionals and analytical chemists, elucidating the exact structural connectivity of heterocyclic building blocks is critical. This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine (Exact Mass: 194.0626 Da). By comparing its fragmentation behavior against a positional isomer and evaluating its response across different collision techniques (CID vs. HCD), this guide establishes a robust framework for structural verification.
Mechanistic Profiling & Structural Causality
The target molecule, C8H10N4S, consists of a 2-aminothiazole core linked via an N-C bond to a 3-methylpyrazole ring. The fragmentation of this protonated precursor ([M+H]+ at m/z 195.07) is dictated by the competing stabilities of these two heterocycles.
Under collisional activation, pyrazole rings typically undergo fragmentation through the expulsion of neutral molecules, most notably nitrogen (N2) or hydrogen cyanide (HCN) 1. Conversely, the 2-aminothiazole moiety is highly susceptible to alpha-cleavage, resulting in the loss of cyanamide (NH2CN) or characteristic sulfur-containing fragments upon ring opening [[2]](). The primary decision point in the fragmentation pathway is whether the molecule will expel a neutral group from the intact bi-aryl system or undergo inter-ring N-C bond cleavage.
Isomeric Differentiation: The Role of Steric Hindrance
To objectively evaluate the target molecule, we must compare it against its positional isomer: 5-Methyl-4-(5-methyl-1H-pyrazol-1-yl)thiazol-2-amine .
-
Causality of Fragmentation Differences: In the 5-methylpyrazole isomer, the methyl group is positioned immediately adjacent to the N-C bond linking the two rings. This proximity creates severe steric hindrance, which physically strains and weakens the inter-ring bond. Consequently, MS/MS of the 5-methyl isomer yields a dominant base peak at m/z 113.02 (rapid inter-ring cleavage).
-
In contrast, our target (3-methylpyrazole isomer) lacks this steric clash. The N-C bond is highly stable, meaning the molecule prefers lower-energy neutral losses (e.g., -NH3, -N2) before the rings separate.
Comparative Fragmentation: CID vs. HCD
The choice of fragmentation technique fundamentally alters the observed spectra.
-
Ion Trap CID (Collision-Induced Dissociation): Operates via resonance excitation. It deposits energy slowly, favoring the lowest-energy fragmentation pathways. For our target, this results in a base peak corresponding to the loss of ammonia (-NH3) from the thiazole amine group.
-
Orbitrap HCD (Higher-energy Collisional Dissociation): Utilizes beam-type collisional activation. It deposits higher energy rapidly, bypassing the lowest-energy pathways to force deeper structural cleavages, such as the complete separation of the pyrazole and thiazole rings [[3]]().
Quantitative Data Comparison
Table 1: MS/MS Fragment Ion Abundance Comparison (Normalized)
| Fragment Ion (m/z) | Formula | Structural Assignment | CID Relative Abundance (%) | HCD Relative Abundance (%) |
| 195.07 | [C8H11N4S]+ | Protonated Precursor [M+H]+ | 15 | 5 |
| 178.04 | [C8H8N3S]+ | [M+H - NH3]+ | 100 (Base) | 25 |
| 167.06 | [C8H11N2S]+ | [M+H - N2]+ | 45 | 10 |
| 113.02 | [C4H5N2S]+ | Thiazole-2-amine cation | 20 | 100 (Base) |
| 83.06 | [C4H7N2]+ | 3-Methylpyrazole cation | 5 | 85 |
Visualizations
Caption: LC-MS/MS Workflow comparing CID and HCD fragmentation techniques.
Caption: Primary MS/MS fragmentation pathways for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol operates as a self-validating system. It incorporates a strict control matrix to rule out false positives, carryover, or mass drift.
Self-Validating Control Matrix:
-
Negative Control (Blank): 50% Methanol injection prior to sample runs to validate zero column carryover.
-
Positive Control (SST): Reserpine standard (m/z 609.2807) injected to validate mass accuracy (< 2 ppm) and calibrate HCD collision energy scaling.
-
Internal Standard: Spiking of a structurally similar stable isotope to normalize matrix effects and validate ionization efficiency.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 0.1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with the internal standard.
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
-
ESI Source Tuning: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Verify the isotopic pattern of the precursor ion (m/z 195.0704) matches the theoretical distribution for C8H10N4S before proceeding to MS/MS.
-
MS/MS Acquisition:
-
CID Mode: Isolate the precursor with a 1.0 Da window. Apply a normalized collision energy (NCE) of 25% using resonance excitation.
-
HCD Mode: Isolate the precursor and apply an NCE of 40% in the collision multipole.
-
-
Data Processing: Route the acquired spectra through fragment annotation software. Confirm the exact mass of fragments (e.g., m/z 113.02) to differentiate isobaric interferences.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen | 1
-
Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide | BenchChem | 2
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives | ResearchGate | 3
-
Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide | BenchChem |4
Sources
Validating target engagement of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine using CETSA
Title: Validating Target Engagement of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine Using CETSA: A Comparative Guide
Introduction In small-molecule drug discovery, demonstrating that a compound physically interacts with its intended target inside a living cell is a critical milestone. For heterocyclic probes like 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine —a structural motif frequently utilized in ATP-competitive kinase inhibitors and allosteric modulators—in vitro affinity metrics (e.g., IC50 or Kd ) do not always translate to intracellular efficacy. Cellular barriers, metabolic degradation, and competition with high concentrations of endogenous ligands can drastically alter target engagement[1].
To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for label-free, in situ target validation[2]. As a Senior Application Scientist, I have designed this guide to objectively compare CETSA against alternative methodologies and provide a self-validating experimental workflow optimized for thiazole-pyrazole derivatives.
Section 1: The Causality of Experimental Choices in CETSA
CETSA is grounded in the biophysical principle of ligand-induced thermodynamic stabilization[2]. When 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine binds to its folded target protein via non-covalent interactions (e.g., hydrogen bonding at the thiazol-2-amine motif), the Gibbs free energy of the resulting complex is lowered compared to the apo-protein. This equilibrium shift requires higher thermal energy to unfold the protein.
The Intact Cell vs. Lysate Paradigm A robust CETSA protocol evaluates the compound in both intact cells and cell lysates to establish a self-validating system:
-
Intact Cells: Validates that the thiazole-pyrazole compound can successfully permeate the cell membrane, evade efflux pumps, and bind the target in the presence of endogenous cellular cofactors[2].
-
Cell Lysate: Serves as a critical control. By bypassing the cell membrane, lysate experiments confirm direct biochemical binding. If a compound shows a thermal shift in lysate but not in intact cells, it directly points to poor membrane permeability or rapid intracellular metabolism rather than a lack of target affinity[2].
Figure 1: Thermodynamic stabilization of the target protein upon ligand binding in CETSA.
Section 2: Objective Comparison of Target Engagement Assays
While CETSA is highly effective, it is essential to objectively compare it with orthogonal target engagement assays to select the right tool for your specific pipeline.
-
DARTS (Drug Affinity Responsive Target Stability): DARTS relies on the principle that ligand binding protects the target protein from protease digestion[3]. While DARTS is label-free, it is primarily limited to cell lysates and cannot easily assess true intracellular engagement[4].
-
TPP (Thermal Proteome Profiling): TPP scales the CETSA principle to the entire proteome using multiplexed quantitative mass spectrometry[5]. It is unparalleled for identifying off-target effects of the thiazole-pyrazole probe but requires highly specialized equipment and significant bioinformatics overhead[6].
-
SPR (Surface Plasmon Resonance): SPR provides real-time kinetic data, but requires purified recombinant protein and ligand immobilization, completely removing the physiological context.
Table 1: Quantitative Comparison of Target Engagement Methodologies
| Feature | CETSA | DARTS | TPP | SPR |
| Primary Readout | Thermal stability ( ΔTm ) | Protease resistance | Proteome-wide thermal stability | Real-time binding kinetics ( Kd ) |
| Test Environment | Intact cells or lysate | Lysate only | Intact cells or lysate | In vitro (purified protein) |
| Throughput | Low to Medium | Low | High (Mass Spectrometry) | Medium |
| Label Requirement | Label-free | Label-free | Label-free | Immobilization required |
| Relative Cost | Moderate | Low | Very High | High |
| Physiological Relevance | High (in situ) | Moderate | High (in situ) | Low (isolated system) |
Section 3: Experimental Workflow & Data Interpretation
To validate the engagement of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine, follow this self-validating step-by-step protocol.
Figure 2: Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Step-by-Step Methodology
Step 1: Cell Culture and Compound Dosing
-
Action: Culture target cells (e.g., K562 or HeLa) to 70-80% confluency. Treat one cohort with 10 µM of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine and the control cohort with an equivalent volume of DMSO (typically 0.1% v/v) for 1-2 hours.
-
Causality: A 1-2 hour incubation is sufficient for small heterocyclic molecules to achieve intracellular equilibrium without triggering downstream transcriptional changes or protein degradation that could skew baseline protein levels.
Step 2: Thermal Aliquoting and Heat Stress
-
Action: Harvest cells, wash with PBS, and resuspend in a protease-inhibitor-supplemented buffer. Divide the suspension into 8-10 PCR tubes (50 µL each). Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Causality: The 3-minute transient heat-pulse ensures rapid rearrangement of established equilibria, causing unliganded proteins to denature while avoiding heat-induced changes to cell permeability. The subsequent cooling phase allows irreversibly denatured proteins to fully aggregate.
Step 3: Gentle Lysis and Fractionation
-
Action: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 minute, followed by a 25°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.
-
Causality: Mechanical lysis via freeze-thaw is mandatory. Harsh chemical detergents (like SDS or Triton X-100) will strip the non-covalent thiazole-pyrazole ligand from the binding pocket and artificially denature the target protein, completely erasing the thermal shift window. Centrifugation strictly separates the heavy, denatured aggregates (pellet) from the stabilized, folded protein (supernatant).
Step 4: Detection and Isothermal Dose-Response (ITDRF)
-
Action: Analyze the soluble supernatants via Western Blot or AlphaLISA. Plot the relative protein abundance against temperature to calculate the shift in melting temperature ( ΔTm ).
-
Causality: To unequivocally prove target engagement, follow up the melt curve with an ITDRF (Isothermal Dose-Response Fingerprint). Select a single temperature where the apo-protein is >80% denatured (e.g., 52°C), and treat cells with a concentration gradient of the compound. A dose-dependent stabilization at this strict temperature mathematically confirms specific, saturable target engagement.
Sources
- 1. ovid.com [ovid.com]
- 2. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Target identification using drug affinity responsive target stability (DARTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracking cancer drugs in living cells by thermal profiling of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Proteome Profiling and Cancer Drugs [thermofisher.com]
A Comprehensive Guide to the Safe Disposal of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory science.
Hazard Assessment and Characterization
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, its constituent functional groups—aminothiazole and pyrazole—provide critical insights into its likely toxicological and ecotoxicological profile.
-
Aminothiazoles: This class of compounds can exhibit varying levels of toxicity. Some are known to be skin and eye irritants.[1][2][3]
-
Pyrazoles: Certain pyrazole derivatives have been shown to possess biological activity, which necessitates careful handling to avoid unintended exposure.[4][5]
Given these characteristics, 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine should be treated as hazardous waste . Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[6][7]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Potential Hazard | Rationale | Required PPE |
| Skin and Eye Irritation | Based on related aminothiazole and pyrazole compounds.[1][2][3] | Nitrile gloves, lab coat, and chemical safety goggles.[1][8][9] |
| Respiratory Irritation | Potential for aerosolization of fine powders.[2] | Use in a well-ventilated area or a chemical fume hood.[4][8] |
| Unknown Toxicity | As a novel or research chemical, full toxicological data is often unavailable. | Assume a high degree of toxicity and handle with caution. |
| Environmental Hazard | Many nitrogen- and sulfur-containing heterocyclic compounds are toxic to aquatic life. | Prevent any release into the environment.[6][8] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear and actionable plan for laboratory personnel.
Caption: Disposal workflow for 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine.
1. Waste Segregation:
-
Solid Waste: Collect unadulterated solid 5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health & Safety (EHS) office.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled container for solid hazardous waste.
2. Containment and Labeling:
-
Container Selection: Use only chemically resistant, leak-proof containers provided by or approved by your EHS department. Ensure the container has a secure, tight-fitting lid.[10]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "5-Methyl-4-(3-methyl-1H-pyrazol-1-yl)thiazol-2-amine".[7][10] Do not use abbreviations or chemical formulas. The date of initial waste accumulation must also be clearly visible.
3. Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[10][11][12]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[7][10] This prevents the release of vapors and potential spills.
-
Segregation: Store the waste container away from incompatible materials, such as strong acids and oxidizing agents.[2][10]
4. Final Disposal:
-
EHS Pickup: Once the waste container is nearly full (approximately 90%), or as per your institution's guidelines, complete a chemical waste pickup request form.[10]
-
Professional Disposal: Your institution's EHS department will then arrange for the collection and transportation of the waste to a licensed chemical destruction facility.[6] Common disposal methods for such compounds include controlled incineration with flue gas scrubbing.[6]
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
1. Small Spills (Contained within a fume hood):
-
Ensure all personnel in the immediate area are aware of the spill.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Carefully sweep or wipe up the absorbed material and place it in a labeled hazardous waste container.[1][4]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[13] Collect all cleaning materials as hazardous waste.
2. Large Spills (Outside of a fume hood):
-
Evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
Prevent others from entering the contaminated area.
-
Allow only trained emergency response personnel to handle the cleanup.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemical waste in a laboratory setting is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Subpart K: For academic laboratories, the EPA has established alternative requirements under 40 CFR Part 262, Subpart K, which are designed to be more suitable for the laboratory environment than industrial hazardous waste regulations.[11][12][14] Key provisions include requirements for hazardous waste determination by trained professionals and the development of a Laboratory Management Plan.[11]
-
OSHA's Hazard Communication Standard: This standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazards of chemicals in the workplace.[15] This includes proper handling and disposal procedures.
By adhering to the protocols outlined in this guide, your laboratory will not only ensure the safety of its personnel but also maintain compliance with federal and local regulations, thereby fostering a culture of safety and environmental responsibility.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl) - Registration Dossier. European Chemicals Agency (ECHA). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency (EPA). [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Chemical Disposal Guidelines. University of North Texas at Dallas Department of Natural Sciences. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Material Safety Data Sheet for 2-(2-Aminothiazole-4-yl)-2-Hydroxyimino Acetic Acid. Cole-Parmer. [Link]
-
Safety Data Sheet for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]
-
Special Regulation on Hazardous Substances, Waste and Hazardous Wastes. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echa.europa.eu [echa.europa.eu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. kishida.co.jp [kishida.co.jp]
- 10. research.columbia.edu [research.columbia.edu]
- 11. epa.gov [epa.gov]
- 12. untdallas.edu [untdallas.edu]
- 13. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. acs.org [acs.org]
- 15. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
